molecular formula C9H18O2 B15327738 2,4,4-Trimethylhexanoic acid

2,4,4-Trimethylhexanoic acid

Cat. No.: B15327738
M. Wt: 158.24 g/mol
InChI Key: JTLOMNDDONMAHC-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexanoic acid (CAS No. 3302-10-1) is a saturated branched-chain fatty acid with a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . Its structure features a nine-carbon backbone with methyl groups at positions 3, 5, and 5, resulting in a highly branched aliphatic chain. This configuration confers low volatility (vapor pressure: 0.23 mm Hg ) and exceptional chemical stability, making it suitable for industrial applications such as plasticizers, lubricants, coatings, and agrochemicals .

The compound is synthesized via hydroformylation of di-isobutylene (a mixture of 2,4,4-trimethylpentene isomers) using transition metal catalysts like cobalt or rhodium . Its derivatives, such as pentaerythritol tetraesters, are valued in refrigeration oils for their compatibility with difluoromethane .

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,4,4-trimethylhexanoic acid

InChI

InChI=1S/C9H18O2/c1-5-9(3,4)6-7(2)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

JTLOMNDDONMAHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethylhexanoic acid can be synthesized through the oxidation of 2,4,4-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In industrial settings, 2,4,4-trimethylhexanoic acid is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

2,4,4-Trimethylhexanoic acid has several scientific research applications:

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications
3,5,5-Trimethylhexanoic acid C₉H₁₈O₂ 158.24 Branched aliphatic Plasticizers, lubricants, coatings
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 Linear, unsaturated Food preservative
2,4,6-Trimethylbenzoic acid C₁₀H₁₂O₂ 164.20 Aromatic Organic synthesis
HBTMPP C₁₆H₃₄O₂P 286.41 Branched phosphinic Rare earth extraction

Table 2: Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Impact
3,5,5-Trimethylhexanoic acid Mild skin irritant; hepatotoxic at high doses Low volatility; used in eco-friendly formulations
Hexa-2,4-dienoic acid GRAS in low doses; mucous membrane irritant Biodegradable; food-safe applications
HBTMPP Limited data; not reprotoxic Persistent due to chemical stability

Key Research Findings

  • Industrial Relevance: 3,5,5-Trimethylhexanoic acid’s esters improve refrigeration oil performance, reducing friction and wear in machinery .
  • Sustainability : Its derivatives are replacing phthalates in plasticizers, aligning with green chemistry trends .
  • Market Growth : Demand is rising in Asia-Pacific regions for lubricants and agrochemicals, driven by industrial expansion .

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